molecular formula C17H14ClN3O4 B2452192 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 874126-89-3

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B2452192
CAS RN: 874126-89-3
M. Wt: 359.77
InChI Key: AHORQNYDHIEWBR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide” involves a five-membered oxadiazole ring attached to a chlorophenyl group and a methoxyphenoxy group. The exact 3D structure would require further analysis using techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved data. It has a molecular weight of 359.77. Further properties would require experimental determination.

Scientific Research Applications

Enzyme Inhibition and Biological Screening

A study by Rehman et al. (2013) explored the synthesis and biological screening of compounds similar to N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide. These compounds exhibited significant activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), suggesting potential applications in treating diseases associated with these enzymes, such as Alzheimer's disease (Rehman et al., 2013).

Antimicrobial and Antifungal Properties

Kapadiya et al. (2020) synthesized and evaluated the antimicrobial activity of derivatives with structures related to the mentioned compound against various bacteria and fungi. The synthesized compounds showed potential as antimicrobial agents, particularly against specific strains of bacteria and fungi (Kapadiya et al., 2020).

Anticancer Potential

Kaya et al. (2017) designed and synthesized derivatives of 1,3,4-oxadiazole, structurally similar to the compound , and evaluated them as chemotherapeutic agents. These compounds demonstrated promising anticancer activity, particularly against lung and breast cancer cell lines (Kaya et al., 2017).

Pharmacological Effects

Faheem (2018) focused on the computational and pharmacological evaluation of novel derivatives, including structures similar to the compound of interest. The study explored their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential. Some compounds showed moderate inhibitory effects in all assays, suggesting diverse pharmacological applications (Faheem, 2018).

Future Directions

Oxadiazole derivatives, including “N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide”, are of interest in medicinal and pharmaceutical chemistry due to their broad range of chemical and biological properties . Future research may focus on exploring these properties further and developing new synthetic routes and applications for these compounds.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-13-6-8-14(9-7-13)24-10-15(22)19-17-16(20-25-21-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHORQNYDHIEWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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